TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID
Overview
Description
TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity. The chlorophenyl group may interact with hydrophobic pockets in the target molecule, while the carboxylic acid group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
(3S)-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.
(3S)-1-(tert-Butoxycarbonyl)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of the 2-chlorophenyl group in TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable in various research applications.
Properties
IUPAC Name |
(3S)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11?,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFBYJBMDMRZ-PIJUOVFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)C2=CC=CC=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672823 | |
Record name | (3S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212102-71-0 | |
Record name | (3S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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